molecular formula C9H14N2O B6184761 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol CAS No. 2624142-37-4

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol

Cat. No.: B6184761
CAS No.: 2624142-37-4
M. Wt: 166.2
InChI Key:
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Description

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol is an organic compound with a unique structure that combines a cycloheptane ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cycloheptanone derivative with hydrazine to form the pyrazole ring, followed by methylation to introduce the methyl group at the nitrogen atom. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under conditions such as reflux in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: A related compound with a different ring structure.

Uniqueness

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol is unique due to its specific combination of a cycloheptane ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2624142-37-4

Molecular Formula

C9H14N2O

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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